2-Cyclopropyl-1,3-oxazole-4-carboxylic acid

Fertility Disorders Benzamide Derivatives GPCR Modulation

Securing 2-cyclopropyl-1,3-oxazole-4-carboxylic acid with verified purity and reliable supply is a recurring bottleneck for SAR-driven medicinal chemistry programs. This compound directly addresses that need: • Privileged oxazole scaffold with cyclopropyl at C2 for enhanced metabolic stability (XLogP3: 0.8, TPSA: 63.3 Ų). • Validated intermediate for benzamide-derived fertility therapeutics (non-hormonal contraception leads). • Consistent 95% purity across batches; ambient shipping with global logistics.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 1060816-04-7
Cat. No. B033382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1,3-oxazole-4-carboxylic acid
CAS1060816-04-7
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CO2)C(=O)O
InChIInChI=1S/C7H7NO3/c9-7(10)5-3-11-6(8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10)
InChIKeyBDAWHHUYCSZZAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-1,3-oxazole-4-carboxylic Acid Overview


2-Cyclopropyl-1,3-oxazole-4-carboxylic acid (CAS 1060816-04-7) is a small-molecule heterocyclic building block with the formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol . It features an oxazole core with a carboxylic acid at the 4-position and a cyclopropyl substituent at the 2-position, a combination of structural features that is highly sought after in medicinal chemistry for generating diverse screening libraries . The cyclopropyl group is a recognized strategy for enhancing metabolic stability and modulating conformational constraints in drug candidates .

1
Heterocyclic building block for medicinal chemistry screening libraries
2
Cyclopropyl-oxazole scaffold supports metabolic stability and conformational constraint studies
3
4-carboxylic acid isomer for oncology and lipoxygenase target engagement research

Cyclopropyl vs. Non-Cyclopropyl Analogs


The specific 2-cyclopropyl substitution is not trivial; simple oxazole-4-carboxylic acids or those with alkyl/aryl substituents possess different electronic and steric properties, directly impacting the biological activity of downstream derivatives . The compact cyclopropyl ring influences lipophilicity (XLogP3: 0.8) and topology while offering unique metabolic stability compared to other substituents, making it a non-interchangeable building block for SAR studies .

Substituent mismatch: Alkyl or aryl analogs may shift electronic and steric properties, altering downstream SAR interpretation.
Isomer mismatch: 5-carboxylic acid regioisomer engages different target profiles (CNS vs. oncology/LOX); target engagement may not transfer.
Availability gap: Positional isomer 5-cyclopropyl-oxazole-4-carboxylic acid has limited commercial sourcing, which may affect reproducibility.

Comparative Performance Evidence


Fertility Drug Intermediate Utility

A key differentiator for procurement is the compound's documented use as a synthetic intermediate for benzamide derivatives targeting fertility disorders . While class-level literature shows various oxazole-4-carboxylic acids can be used for diverse biological targets, this compound's specific application in a published patent family (AU-2018283331-A1, CA-3066942-A1) provides a clear project-based rationale for its selection over other in-class scaffolds .

Fertility intermediate utility
Reported
Validated intermediate in benzamide-based fertility treatment synthesis
Patent-linked fertility research rationale; comparator scaffolds lack this indication context.
Patent analysis AU-2018283331-A1, CA-3066942-A1.
Fertility Disorders Benzamide Derivatives GPCR Modulation

Physicochemical Profile Comparison

Computationally predicted properties distinguish this compound from its immediate analogs. It has an XLogP3 of 0.8 and a Topological Polar Surface Area (TPSA) of 63.3 Ų . In comparison, the non-cyclopropyl analog 2-(tert-Butyl)oxazole-4-carboxylic acid (CAS 1060816-08-1) has a higher molecular weight (169.18 g/mol) and significantly different steric bulk . These differences in lipophilicity and bulk are critical drivers of downstream ADME and target binding profiles.

Physicochemical profile
Cross-study comparable
MW: 153.14 g/mol, XLogP3: 0.8, TPSA: 63.3 Ų
Lower MW and distinct steric bulk vs. tert-butyl analog support CNS or lead optimization pre-filtering.
Computational predictions; tert-butyl analog MW: 169.18 g/mol.
Computational Chemistry Drug Design Lipophilicity

Bioactivity: 4- vs. 5-Carboxylic Acid Isomer

ChEMBL bioactivity data reveals a broad interaction profile for this compound, including inhibition of platelet 12-lipoxygenase (tested at 30 µM) and cytotoxicity against the 143B osteosarcoma cell line [1]. This contrasts with the regioisomeric 2-Cyclopropyl-oxazole-5-carboxylic acid, which is reported to modulate neuroreceptor targets (GABA-A, AMPA) . The shift of the carboxylic acid from the 4- to the 5-position thus fundamentally alters the target engagement profile, making the 4-carboxylic acid isomer the correct choice for projects focused on 12-LOX or osteosarcoma models.

4- vs. 5-carboxylic acid isomer
Cross-study comparable
12-lipoxygenase inhibition at 30 µM; cytotoxicity against 143B osteosarcoma cells
Oncology/LOX target engagement context; 5-COOH isomer reported for CNS neurotransmitter targets.
ChEMBL in vitro assays. 5-isomer modulates GABA-A/AMPA.
Anticancer 12-Lipoxygenase Chemical Biology

Purity & Vendor Sourcing

Procurement decisions are also based on product quality. This compound is commercially available at a minimum purity specification of 95% (by AKSci, BOC Sciences, and others) with a pre-defined GHS hazard profile (H302). In contrast, 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid (a positional isomer) is not widely stocked by major research-chemical vendors, making the 2-cyclopropyl derivative a more accessible choice for reproducible research.

Purity & vendor sourcing
Class-level inference
≥95% purity, multi-source availability
Reliable supply reduces procurement risk; 5-cyclopropyl isomer has scarce commercial availability.
Vendor catalog analysis. GHS H302 profile noted.
Analytical Chemistry Procurement Quality Control

2-Cyclopropyl-1,3-oxazole-4-carboxylic Acid Applications


Fertility Drug Lead Optimization

The validated use of this compound as an intermediate in the synthesis of benzamide derivatives targeting fertility disorders makes it a critical purchase for medicinal chemistry teams pursuing novel non-hormonal contraceptive or fertility treatment leads .

Anti-Cancer SAR: Osteosarcoma & Lipoxygenase

Based on ChEMBL bioactivity data showing cytotoxicity against 143B osteosarcoma cells and inhibition of platelet 12-lipoxygenase, this scaffold is a suitable starting point for synthesizing focused libraries to optimize potency against these specific cancer-related targets .

Agrochemical Lead Discovery: Plant Resistance

The structural similarity to active oxazole-4-carboxylic acid derivatives, which function as plant defense elicitors in systemic acquired resistance (SAR) pathways, supports its purchase for agrochemical research. While the specific activity is yet to be determined, the core scaffold provides a privileged starting point for developing novel non-fungicidal plant protectants .

Physicochemical Library Design

Computational chemists can select this compound to incorporate a cyclopropyl-oxazole fragment into diversity-oriented synthesis libraries, leveraging its moderate lipophilicity (XLogP3: 0.8) and distinct topology (TPSA: 63.3 Ų) to map under-explored regions of chemical space for CNS or anti-infective drug targets .

Application
Selection Property
Validation Focus
Fertility drug lead optimization
Patent-linked fertility pharmacophore
Benzamide derivative SAR reproduction
Anti-cancer SAR studies
12-LOX inhibition and osteosarcoma cell-model response context
Cytotoxicity endpoint review and target engagement confirmation
Agrochemical lead discovery
Oxazole-4-carboxylic acid scaffold for plant defense elicitor research
Systemic acquired resistance pathway screening
Physicochemical library design
Cyclopropyl topology and moderate lipophilicity
Diversity-oriented synthesis and CNS chemical space mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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